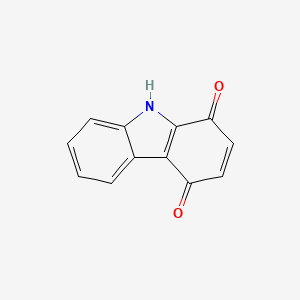

1H-Carbazole-1,4(9H)-dione

Vue d'ensemble

Description

1H-Carbazole-1,4(9H)-dione is a type of carbazole derivative . Carbazoles are a significant class of heterocyclic compounds that have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties .

Synthesis Analysis

6-Hydroxy-1H-carbazole-1,4(9H)-diones were synthesized and tested for in vitro antifungal activity against two pathogenic strains of fungi . Many compounds showed good antifungal activity .Molecular Structure Analysis

Carbazoles have a large π-conjugated system and own appropriate electronic and charge transport properties . This makes them suitable for various applications like light emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors and in diverse fields of chemistry .Applications De Recherche Scientifique

Antifungal Activity

1H-Carbazole-1,4(9H)-dione derivatives, specifically 6-hydroxy-1H-carbazole-1,4(9H)-diones, have demonstrated significant in vitro antifungal activity against pathogenic strains of fungi. This suggests their potential as potent antifungal agents (Ryu et al., 2011).

Antimicrobial Properties

9H-Carbazole derivatives, including this compound, have been used to synthesize new heterocyclic compounds with effective antimicrobial activities. These findings highlight the versatility of carbazole derivatives in combating microbial infections (Salih et al., 2016).

Antibacterial Efficacy

Specific derivatives like 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione have shown remarkable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential in addressing antibiotic-resistant bacterial strains (Chakraborty et al., 2014).

Application in Polymer Light-Emitting Materials

This compound compounds with long chain end-alkene groups exhibit strong ultraviolet absorption and fluorescence, making them suitable for use in the synthesis of polymer light-emitting materials (Yu Ji-yi, 2009).

Fluorescent Light Emission

Derivatives of this compound have been synthesized to emit red fluorescent light, useful in optical applications like light-emitting diodes (LEDs) (Gao Xi-cun, 2010).

Mécanisme D'action

Target of Action

1H-Carbazole-1,4(9H)-dione is a derivative of carbazole, a significant class of heterocyclic compounds . Carbazoles have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . Therefore, the primary targets of this compound could be related to these biological activities.

Mode of Action

Given the wide range of biological activities associated with carbazole derivatives , it can be inferred that this compound likely interacts with multiple targets, leading to various changes at the cellular level.

Biochemical Pathways

Considering the broad spectrum of biological activities of carbazole derivatives , it is plausible that this compound impacts multiple biochemical pathways, leading to downstream effects such as antitumor, antiepileptic, and antimicrobial activities, among others.

Result of Action

This compound and its derivatives have shown good antifungal activity against two pathogenic strains of fungi . This suggests that the molecular and cellular effects of this compound’s action could include disruption of fungal cell processes, leading to their inhibition or death.

Propriétés

IUPAC Name |

9H-carbazole-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYRAYKXZFYTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545706 | |

| Record name | 1H-Carbazole-1,4(9H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70377-05-8 | |

| Record name | 1H-Carbazole-1,4(9H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

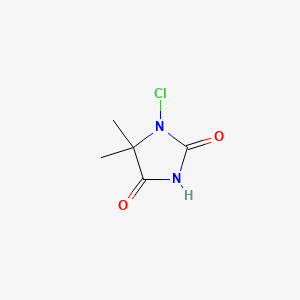

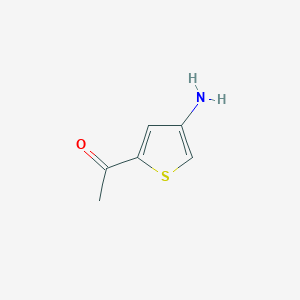

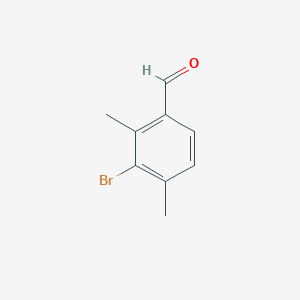

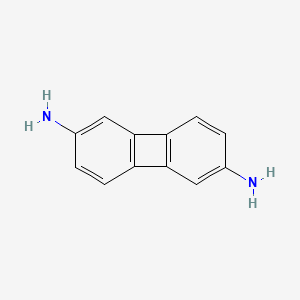

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

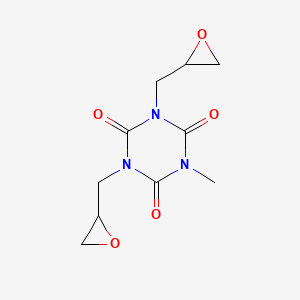

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)